molecular formula C17H16O5 B053823 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol CAS No. 111394-44-6

2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol

Cat. No. B053823
M. Wt: 300.3 g/mol
InChI Key: YTVCXBVFGQEBAL-ONEGZZNKSA-N
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Description

The compound “2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol” is a chemical compound . It’s also known as Phenol, 2-methoxy-5-propenyl-, (E)-; trans-m-Propenyl guaiacol; Isochavibetol .


Molecular Structure Analysis

The molecular formula of this compound is C10H12O2 . The molecular weight is 164.2011 .

Scientific Research Applications

1. Bioactive Compounds in Myristica fragrans

A study on Myristica fragrans (mace spice) identified phenolic compounds including 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol. These compounds exhibited inhibitory effects on PARP-1 and NF-κB, indicating potential therapeutic applications (Acuña et al., 2016).

2. Molecular Docking and Quantum Chemical Calculations

Molecular structure and spectroscopic data analysis of a similar compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, were performed using DFT calculations. This research contributes to understanding the chemical properties and potential biological effects of related compounds (Viji et al., 2020).

3. Molecular Modifications for Insect Chemosterilants

Research on molecular modifications of benzylphenol types, including compounds structurally similar to 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol, was conducted. These modifications provided insights into their use as insect chemosterilants and anti-juvenile hormones (Matolcsy et al., 1986).

4. Photodynamic Therapy Applications

A study on zinc phthalocyanine substituted with benzene sulfonamide derivatives containing Schiff base, including a structurally similar compound, highlighted its potential use as a photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

5. Phenolic Derivatives in Galeola faberi

Phenolic derivatives isolated from Galeola faberi, including compounds similar to 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol, were studied. These compounds' structural characterization provides valuable information for further pharmacological research (Liu et al., 1993).

6. Structural Analysis of Chalcone Derivatives

A study focused on the reaction of related compounds to produce chalcone derivatives. This research contributes to the understanding of the structural and chemical properties of such compounds (Ahmad et al., 2011).

properties

IUPAC Name

2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9,18H,10H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCXBVFGQEBAL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC3=C(C(=C2)OC)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol

CAS RN

111394-44-6
Record name Combretastatin A-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111394446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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